molecular formula C11H15N3O B3088654 [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate CAS No. 1185565-15-4

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate

Cat. No. B3088654
CAS RN: 1185565-15-4
M. Wt: 205.26
InChI Key: JZBPKDQBFQPLLQ-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate, also known as MIBA, is a chemical compound that has gained attention in scientific research due to its unique properties. MIBA is a derivative of imidazole, which is a five-membered heterocyclic ring containing nitrogen. The compound has a molecular weight of 224.28 g/mol and a chemical formula of C12H16N2 · H2O.

Scientific Research Applications

Medicinal Drugs

Imidazole-based compounds have been developed for a variety of potential applications as medicinal drugs . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Agrochemicals

Imidazole-based compounds are also used in agrochemicals . These compounds can be used to control pests and improve crop yield.

Human-made Materials

Imidazole-based compounds are used in the creation of human-made materials . These compounds can be used to create a variety of materials with unique properties.

Artificial Acceptors

Imidazole-based compounds can act as artificial acceptors . These compounds can be used in various chemical reactions as acceptors.

Supramolecular Ligands

Imidazole-based compounds can act as supramolecular ligands . These compounds can be used to create complex structures at the molecular level.

Biomimetic Catalysts

Imidazole-based compounds can act as biomimetic catalysts . These compounds can mimic the function of biological catalysts, enabling chemical reactions to occur more efficiently.

Antihypertensive Potential

Imidazole-based compounds have been synthesized and evaluated for their antihypertensive potential . These compounds can potentially be used to treat high blood pressure.

Anticancer Activity

Imidazole-based compounds have been tested for their antitumor activity in vitro against various cancer cells . These compounds have shown promising results, especially those containing hydroxyl on position 2 at phenyl of hydrazone .

properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.H2O/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11;/h2-7H,8,12H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPKDQBFQPLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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